molecular formula C16H24O B2389061 2,6-Di-tert-butyl-4-vinylphenol CAS No. 19263-36-6

2,6-Di-tert-butyl-4-vinylphenol

Cat. No.: B2389061
CAS No.: 19263-36-6
M. Wt: 232.367
InChI Key: ZMRCFZFFKWFWSK-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-vinylphenol is an organic compound with the molecular formula C16H24O. It is known for its unique structure, which includes two tert-butyl groups and a vinyl group attached to a phenol ring. This compound is often used as an antioxidant and stabilizer in various industrial applications due to its ability to inhibit oxidation processes .

Chemical Reactions Analysis

Oxidation Reactions

DTBVP undergoes oxidation primarily at the phenolic hydroxyl group, forming stable quinone derivatives. This reaction is critical for its role as an antioxidant, where it neutralizes free radicals through hydrogen atom transfer.

Key conditions and outcomes :

Oxidizing AgentTemperatureProductApplication
Potassium permanganate (KMnO₄)60–80°C2,6-Di-tert-butyl-1,4-benzoquinoneAntioxidant degradation studies
Atmospheric oxygenAmbientStabilized radical intermediatesPolymer stabilization

Mechanistic studies indicate that the tert-butyl groups enhance steric protection, slowing oxidation kinetics compared to unsubstituted phenols.

Reduction Reactions

The vinyl group in DTBVP is susceptible to reduction, enabling functionalization of the aromatic ring:

Example reaction :
DTBVP+H2Pd C 120 160 C2,6Di tert butyl 4 ethylphenol\text{DTBVP}+\text{H}_2\xrightarrow{\text{Pd C 120 160 C}}2,6-\text{Di tert butyl 4 ethylphenol}

This hydrogenation process is utilized to modify solubility and steric properties for specific industrial applications .

Substitution Reactions

The phenolic hydroxyl group participates in nucleophilic substitution reactions:

Alkylation

DTBVP reacts with alkyl halides (e.g., methyl iodide) under basic conditions:
DTBVP+CH3IKOH DMF2,6Di tert butyl 4 vinylphenyl methyl ether\text{DTBVP}+\text{CH}_3\text{I}\xrightarrow{\text{KOH DMF}}2,6-\text{Di tert butyl 4 vinylphenyl methyl ether}

Acylation

Acyl chlorides (e.g., acetyl chloride) form ester derivatives:
DTBVP+ClCOCH3Pyridine2,6Di tert butyl 4 vinylphenyl acetate\text{DTBVP}+\text{ClCOCH}_3\xrightarrow{\text{Pyridine}}2,6-\text{Di tert butyl 4 vinylphenyl acetate}

These derivatives are explored for enhanced thermal stability in polymer matrices.

Epoxidation

The vinyl group undergoes epoxidation using peracids:
DTBVP+mCPBADCM 0 C2,6Di tert butyl 4 epoxyethyl phenol\text{DTBVP}+\text{mCPBA}\xrightarrow{\text{DCM 0 C}}2,6-\text{Di tert butyl 4 epoxyethyl phenol}

Epoxidized DTBVP serves as a crosslinking agent in epoxy resins.

Polymerization Reactions

DTBVP’s vinyl group enables incorporation into polymers via radical or ionic mechanisms:

MethodInitiatorPolymer TypeApplication
RadicalAIBNLinear chainsAntioxidant-functionalized polymers
IonicZiegler-NattaBranched networksHigh-temperature stabilizers

Studies show DTBVP-grafted natural rubber (NR-DBVP) improves aging resistance in thermoplastic elastomers .

Antioxidant Grafting

DTBVP reacts with natural rubber via radical coupling, forming covalently bound antioxidants:
NR+DTBVPRadical initiatorNR DBVP\text{NR}+\text{DTBVP}\xrightarrow{\text{Radical initiator}}\text{NR DBVP}

Performance data :

  • Oxidative induction time (OIT) : NR-DBVP exhibits 2.3× longer OIT vs. unmodified rubber .

  • Leaching resistance : <5% antioxidant loss after 72h in water .

Stabilizer in Polyolefins

DTBVP inhibits thermal degradation in polypropylene (PP), reducing carbonyl formation by 40% at 150°C.

Reaction Mechanisms

  • Antioxidant action : Radical scavenging via H-atom donation from the phenolic –OH group.

  • Vinyl reactivity : The electron-rich double bond participates in electrophilic additions (e.g., epoxidation) and polymerizations.

Mechanism of Action

The primary mechanism by which 2,6-Di-tert-butyl-4-vinylphenol exerts its effects is through its antioxidant activity. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action involves molecular targets such as reactive oxygen species and pathways related to oxidative stress .

Comparison with Similar Compounds

2,6-Di-tert-butyl-4-vinylphenol is often compared with other phenolic antioxidants like 2,6-Di-tert-butylphenol and 2,4-Di-tert-butylphenol. While all these compounds share similar antioxidant properties, this compound is unique due to its vinyl group, which enhances its reactivity and effectiveness as a stabilizer . Other similar compounds include:

Biological Activity

2,6-Di-tert-butyl-4-vinylphenol (DTBVP), an organic compound with the molecular formula C16_{16}H24_{24}O, is recognized for its significant antioxidant properties. This compound is structurally characterized by two tert-butyl groups and a vinyl group attached to a phenolic ring, contributing to its reactivity and potential biological applications.

Antioxidant Mechanism

The primary biological activity of DTBVP is attributed to its antioxidant capability . It acts by donating hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative damage. This mechanism involves interaction with reactive oxygen species (ROS), which are known to contribute to cellular damage and various diseases, including cancer and neurodegenerative disorders .

1. Cell Protection

Research indicates that DTBVP can protect cells from oxidative stress. In vitro studies have demonstrated that it significantly reduces oxidative damage in various cell types, enhancing cell viability under stress conditions.

2. Antimicrobial Properties

DTBVP has been investigated for its antimicrobial activity . Studies suggest that it exhibits inhibitory effects against a range of bacteria and fungi, making it a candidate for developing antimicrobial agents.

3. Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. By mitigating oxidative stress, DTBVP may help in reducing inflammation in various biological systems, which is crucial in conditions such as arthritis and cardiovascular diseases.

4. Potential Anticancer Activity

Emerging research points towards the anticancer potential of DTBVP. It has been studied for its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect that could be harnessed for therapeutic purposes.

Comparative Analysis with Similar Compounds

DTBVP is often compared with other phenolic antioxidants such as 2,6-Di-tert-butylphenol and 2,4-Di-tert-butylphenol. While all these compounds share similar antioxidant properties, DTBVP's unique vinyl group enhances its reactivity and effectiveness as a stabilizer in biological systems.

Compound NameStructure FeaturesAntioxidant ActivityOther Notable Effects
This compoundVinyl group enhances reactivityHighAntimicrobial, Anti-inflammatory
2,6-Di-tert-butylphenolNo vinyl groupModerateLimited bioactivity
2,4-Di-tert-butylphenolNo vinyl groupModerateLess effective than DTBVP

Case Studies

Several case studies have highlighted the biological activity of DTBVP:

  • Cell Culture Studies : A study involving human fibroblast cells treated with DTBVP showed a marked increase in cell survival rates under oxidative stress conditions compared to untreated controls.
  • Antimicrobial Testing : In laboratory settings, DTBVP demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative in food and pharmaceutical applications.
  • Inflammation Models : In murine models of inflammation, administration of DTBVP resulted in reduced levels of pro-inflammatory cytokines, suggesting its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Di-tert-butyl-4-vinylphenol, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves alkylation of phenol derivatives with tert-butyl groups, followed by vinylation. Solvent selection (e.g., toluene or THF) and catalysts (e.g., acid or base catalysts) significantly influence yield. For purification, column chromatography or recrystallization in non-polar solvents (e.g., hexane) is recommended. Purity validation via HPLC (≥99%) and characterization by 1H NMR^1 \text{H NMR} (e.g., tert-butyl protons at δ 1.3–1.5 ppm) and mass spectrometry (m/z 260.4 [M]+) are critical .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and purity profiles?

  • Methodological Answer : Combine 1H/13C NMR^1 \text{H/}^{13}\text{C NMR} to confirm substitution patterns (e.g., vinyl group resonance at δ 5.0–6.0 ppm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Purity assessment via HPLC with UV detection (λ = 280 nm) and thermal stability analysis by TGA/DSC (decomposition onset >200°C) are standard. Solubility in non-polar solvents (e.g., hexane) should be documented for experimental reproducibility .

Q. How does this compound’s stability vary under different storage and experimental conditions?

  • Methodological Answer : The compound is sensitive to prolonged UV exposure and oxidation. Store under inert gas (N2_2/Ar) at –20°C in amber vials. Thermal stability tests (e.g., TGA) show degradation above 200°C. For solution-phase experiments, use antioxidants (e.g., BHT) in hydrocarbon solvents to prevent radical-mediated degradation .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity in radical scavenging or polymerization processes?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the phenolic O–H bond dissociation energy (BDE) to assess antioxidant potential. Molecular docking studies with enzymes (e.g., cytochrome P450) may predict metabolic pathways. Compare with analogs (e.g., 2,6-Di-tert-butylphenol) to establish structure-activity relationships (SAR) .

Q. What in vitro toxicological assays are suitable for evaluating this compound’s genotoxicity?

  • Methodological Answer : Follow OECD Guidelines 471 (Ames test) using Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 mix). For chromosomal aberration, use mammalian cells (e.g., CHO-K1) per OECD 473. Ensure GLP compliance, purity >99%, and solvent controls (DMSO <1% v/v). Data interpretation must account for cytotoxicity thresholds .

Q. How do structural modifications (e.g., substituent position) alter this compound’s antioxidant efficacy?

  • Methodological Answer : Synthesize analogs (e.g., 2,6-Di-tert-butyl-4-ethylphenol) and compare their radical scavenging capacity via DPPH/ABTS assays. Correlate steric hindrance (tert-butyl groups) and electronic effects (vinyl vs. methyl) with redox potentials (cyclic voltammetry). Publish SAR trends in peer-reviewed datasets .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting point)?

  • Methodological Answer : Validate conflicting data via interlaboratory studies using standardized protocols (e.g., ASTM E928 for melting point). Cross-reference purity (HPLC), crystallinity (PXRD), and solvent history. For solubility discrepancies, use shake-flask method with saturated solutions analyzed by UV-vis. Transparent reporting of experimental conditions (e.g., temperature, humidity) is essential .

Properties

IUPAC Name

2,6-ditert-butyl-4-ethenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h8-10,17H,1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRCFZFFKWFWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Eight hundred milliliters of dry CCl4 was cooled to 0° to 5° C. Anhydrous AlCl3, 96.4 grams (0.70 mole) was added followed by the dropwise addition of 50 milliliters (0.70 mole) of acetyl chloride. After the addition of acetyl chloride was completed, 103 grams (0.50 mole) of 2,6-di-t-butylphenol dissolved in 100 milliliters of CCl4 was added over a 1 hour period while maintaining a temperature below 10° C. The mixture was slowly warmed to room temperature and stirred an additional hour. The aluminum chloride/3,5-di-t-butyl-4-hydroxyacetophenone complex was hydrolyzed by pouring the reaction mixture into an excess of cold dilute hydrochloric acid. The lower CCl4 layer was separated, and the solvent was evaporated to obtain 118 grams of 3,5-di-t-butyl-4-hydroxyacetophenone with a 95 percent yield and a melting point of 146 to 148° C. A high pressure autoclave was charged with 100 grams (.403 mole) of 3,5-di-t-butyl-4-hydroxyacetophenone, 500 milliliters of dioxane and 10 grams of copper chromite catalyst. Pressure was raised to 1000 psi, and the mixture was heated to 125° to 135° C. until no more hydrogen was absorbed. The mixture was cooled, the catalyst filtered off and the solvent removed to obtain 96 grams of carbinol with a 95 percent yield and a melting point of 86° to 88° C. The carbinol was quantitatively converted to the 2,6-di-t-butyl-4-(α-chloro)ethylphenol by vigorous stirring of 50 grams (0.20 mole) of the carbinol dissolved in 100 milliliters of hexane with 100 milliliters of concentrated HCl for one hour at room temperature. The hexane layer was separated and the solvent removed. The residue was used in the final step. To the residue of 2,6-di-t-butyl-4-(α-chloro)ethylphenol was added 100 milliliters of pyridine. This solution was refluxed for 30 minutes. The pyridine was then removed by the vacuum distillation. The residue was washed thoroughly with water, then dissolved in a small amount of acetone and recrystallized at -78° C. to obtain 44 grams of 2,6-di-t-butyl-4-vinylphenol with a 95 percent yield of a melting point of 36 to 39° C.
[Compound]
Name
3,5-di-t-butyl-4-hydroxyacetophenone
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
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reactant
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10 g
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catalyst
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50 g
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100 mL
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Synthesis routes and methods II

Procedure details

A solution of 50 grams of 2,6-di tert.butyl-4-(α-hydroxyethyl)phenol in 100 milliliters of hexane was stirred vigorously with 100 milliliters of concentrated HCl for 1 hour. The hexane layer was separated and the hexane removed by distillation under aspirator vacuum. The residual 2,6-di tert.butyl-4-(α-chloroethyl)phenol was dissolved in 100 milliliters of pyridine and the solution was heated under reflux for 30 minutes. Pyridine was removed by distillation under aspirator vacuum and the residue, after washing with water, was crystallized from acetone at -78° C. There was obtained 44 grams of product with a melting point of 36°-39° C.
Quantity
50 g
Type
reactant
Reaction Step One
Name
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100 mL
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reactant
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100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 3,5-di-tert-butyl-4-hydroxycinnamic acid (2.77 g, 10 mmol) in dry DMF (20 mL) was refluxed at 150° C. under N2 for 2 h with stirring. The resulting mixture was then poured into water (200 mL) and extracted with chloroform (100 mL). The organic layer was separated, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by flash chromatography on silica gel eluting with hexane, to give 2.094 g (90.2%) of the title compound as a colorless solid: mp 51-51.5° C.; 1H NMR (400 MHz, CDCl3): δ 7.248 (s, 2H), 6.666 (d×d, 1H, J1=10.8 Hz, J2=17.6 Hz), 5.587 (d, 1H, J=16.8 Hz), 5.241 (s, 1H), 5.094 (d, 1H, J=10.8 Hz), 1.456 (s, 18H); 13C NMR (100 MHz, CDCl3): δ 153.980, 137.529, 136.055, 129.040, 123.216, 110.996, 34.565, 30.507; Anal. Calcd. for C16H24O: C, 82.70; H, 10.41. Found; C, 83.08; H, 10.37.
Quantity
2.77 g
Type
reactant
Reaction Step One
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Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
90.2%

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